molecular formula C15H13NO5 B6401738 4-(3-Ethoxyphenyl)-2-nitrobenzoic acid CAS No. 1261966-50-0

4-(3-Ethoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6401738
CAS No.: 1261966-50-0
M. Wt: 287.27 g/mol
InChI Key: YGLASTZBKRAIPN-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3-ethoxyphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, various nucleophiles.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 4-(3-Ethoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Ethyl 4-(3-ethoxyphenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethoxy group and benzoic acid moiety can also influence the compound’s interactions with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the ethoxy group, making it less lipophilic.

    3-Ethoxybenzoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-Nitrobenzoic acid: The nitro group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness

4-(3-Ethoxyphenyl)-2-nitrobenzoic acid is unique due to the combination of the ethoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-12-5-3-4-10(8-12)11-6-7-13(15(17)18)14(9-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLASTZBKRAIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690037
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-50-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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